2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide
Description
Properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-16(22)11-6-2-4-8-14(11)20-17(23)15(21)12-9-19-13-7-3-1-5-10(12)13/h1-9,19H,(H2,18,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDBJZWJLGSQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide typically involves the reaction of indole derivatives with benzamide derivatives under specific conditionsThe reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The compound participates in coupling reactions due to its reactive amide group. Key methods include:
Carbodiimide-Mediated Coupling
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Reagents : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)
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Conditions : Room temperature in DMF or dichloromethane (DCM)
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Example : Coupling with 2,3-dihydro-1H-inden-4-amine to form derivatives with enhanced bioactivity .
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Mechanism : Activation of the carboxylic acid (from precursor compounds) to form an O-acylisourea intermediate, which reacts with amines to form stable amides .
Thiobenzamide-Based Cyclization
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Reagents : Primary or secondary thiobenzamides
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Conditions : Stirred in DMF at room temperature for 5–12 hours
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Outcome : Forms thiazole intermediates that rearrange into indole-2-one derivatives .
Oxidation of the Indole Ring
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
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Conditions : Acidic or neutral media at elevated temperatures (50–80°C)
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Product : Oxindole derivatives via oxidation of the indole C2–C3 double bond .
Reduction of the Ketone Group
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Reagents : Lithium aluminum hydride (LiAlH₄)
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Conditions : Anhydrous ether or THF at 0–25°C
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Product : Alcohol derivatives, though this reaction is less common due to competing indole ring reactivity .
N-Alkylation/Arylation
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Reagents : Alkyl/aryl halides (e.g., 4-chlorobenzyl bromide)
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Conditions : Sodium hydride (NaH) in DMSO at 50–70°C
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Example : Introduction of a 4-chlorobenzyl group at the indole nitrogen to modulate pharmacokinetic properties .
Halogenation
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Reagents : Oxalyl chloride (for acid chloride formation)
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Conditions : Ethyl ether or THF at −10°C to 25°C
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Product : Activated intermediates for nucleophilic acyl substitution .
Base-Catalyzed Rearrangement
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Reagents : Triethylamine (TEA) or N-methylmorpholine
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Conditions : Aqueous/organic biphasic systems
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Outcome : Rearrangement of thiazole intermediates to isoindigo derivatives under basic conditions .
Biological Activity-Driven Modifications
The compound’s antitumor properties (notably against colon and lung cancers) have spurred derivatization efforts:
Mechanistic Insights
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The indole’s electron-rich C3 position facilitates electrophilic substitutions, while the oxoacetamido group enables nucleophilic attacks at the carbonyl carbon.
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Steric hindrance from the benzamide moiety often directs reactivity toward the indole ring rather than the amide group .
Industrial and Pharmacological Relevance
Scientific Research Applications
Antitumor Activity
Mechanism of Action
The compound has been identified as having significant antitumor activity, especially against solid tumors such as colon and lung cancers. The mechanism largely involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. Research indicates that the compound interacts with specific cellular pathways that are crucial for tumor growth and survival, thereby exhibiting cytotoxic effects on various cancer cell lines.
Case Studies and Research Findings
- Colon Cancer : A study highlighted that 2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide derivatives demonstrated potent activity against colon carcinoma cell lines. In vitro assays using the MTT method showed a marked reduction in cell viability after treatment with the compound, indicating its potential as a therapeutic agent for colorectal cancer .
- Lung Cancer : Similar findings were reported in lung carcinoma models, where the compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The efficacy was evaluated through various assays that measured apoptosis and cell cycle arrest, further supporting its role as a promising candidate for lung cancer therapy .
Pharmacological Properties
Dosage and Administration
The pharmacological profile suggests that the compound can be administered in doses ranging from 0.01 mg to 1 g/kg body weight daily, with a preferred regimen between 1 mg to 500 mg/kg depending on the patient's condition and response to treatment. Routes of administration include oral, intravenous, intramuscular, or subcutaneous methods .
Comparative Efficacy
| Tumor Type | Cell Line Tested | Cytotoxicity Assay Method | Efficacy Observed |
|---|---|---|---|
| Colon Cancer | HT29 | MTT | Significant reduction in viability |
| Lung Cancer | H460M | MTT | Comparable efficacy to existing treatments |
| Gastric Carcinoma | MKN-45 | MTT | Induced apoptosis in treated cells |
Mechanism of Action
The mechanism of action of 2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide with structurally or functionally related indole-based benzamide derivatives.
Structural and Functional Analysis
Core Scaffold Modifications: The oxoacetamido group in this compound distinguishes it from simpler indole-benzamide analogs (e.g., N-[2-(1H-Indol-3-yl)ethyl]benzamide). Bulky substituents (e.g., adamantane in ’s CB2 ligand) increase lipophilicity and receptor affinity but may reduce solubility. In contrast, the unsubstituted benzamide in the target compound balances hydrophobicity and bioavailability .
Biological Target Specificity: MAO-A Inhibition: The target compound shares structural motifs with α-ketoamide derivatives (), which exhibit MAO-A selectivity. Receptor Modulation: Unlike Indoramin (α1-adrenergic antagonist) or the CB2 ligand in , the target compound’s oxoacetamido group may favor interactions with oxidoreductases or serotoninergic receptors .
Antiparasitic Activity :
- N-[2-(1H-Indol-3-yl)ethyl]benzamide () lacks the oxoacetamido group but shows antimalarial activity by disrupting melatonin signaling in Plasmodium. The target compound’s additional oxoacetamido moiety could enhance binding to parasite enzymes, though this remains untested .
Synthetic Accessibility :
- The target compound’s synthesis likely employs coupling reagents like DIC/OxymaPure, as used for analogous α-ketoamide derivatives (). This method ensures high yields and purity, critical for pharmacological studies .
Key Research Findings and Gaps
- MAO-A Selectivity : Derivatives with oxoacetamido groups (e.g., ) show IC50 values < 100 nM for MAO-A, suggesting the target compound could share this profile. However, enzymatic assays are needed to confirm .
- CB2 Receptor Affinity: Fluorinated indol-3-yl-oxoacetamides () achieve sub-nanomolar Ki values, highlighting the impact of halogenation. The target compound’s non-fluorinated structure may result in lower affinity .
- Toxicity : Safety data for 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide () indicate moderate toxicity (e.g., respiratory irritation), suggesting the target compound’s safety profile requires evaluation .
Biological Activity
2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide, a compound derived from the indole framework, has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action supported by various research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from indole derivatives. The key reaction includes the formation of the amide bond between an indole-derived acetamide and a benzamide moiety. Various synthetic routes have been reported, including those utilizing coupling agents like PyBOP or HATU for efficient amide bond formation.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. According to a patent report, this compound has shown efficacy against solid tumors, particularly colon and lung cancers . The mechanism is believed to involve the induction of apoptosis in cancer cells through various pathways, including modulation of apoptotic proteins and interference with cell cycle progression.
Table 1: Antitumor Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A-549 (Lung Cancer) | 22.09 | |
| MCF-7 (Breast Cancer) | 6.40 | |
| HCT116 (Colon Cancer) | Not reported |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. Studies suggest that it may inhibit key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .
Case Studies
Several case studies have documented the use of indole derivatives in clinical settings, highlighting their therapeutic potential:
- Case Study on Colon Adenocarcinoma : A study utilized a library of indole derivatives, including this compound, to evaluate their effects on colon adenocarcinoma cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Translational Research : Another study focused on translating findings from in vitro assays to potential clinical applications, emphasizing the need for further investigation into dosage optimization and pharmacokinetics for effective therapeutic outcomes .
Comparative Analysis with Other Indole Derivatives
Indole derivatives are known for their diverse biological activities. A comparative analysis shows that while many indole-based compounds exhibit anticancer properties, this compound stands out due to its specific targeting capabilities and lower IC50 values against certain cancer cell lines.
Table 2: Comparison of Biological Activities of Indole Derivatives
Q & A
Q. What are the common synthetic routes for 2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling indole-derived α-keto acids with benzamide precursors. A representative approach includes:
- Reagent Selection : Use carbodiimide coupling agents (e.g., DIC) with OxymaPure to activate the α-keto acid intermediate, minimizing racemization .
- Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMF) at 100°C for 2–4 hours, monitored via TLC (silica gel, hexane/EtOAc eluent) .
- Purification : Recrystallization from methanol or ethanol to isolate the product, with yields improved by slow cooling .
- Optimization : Adjusting molar ratios (1:1.2 for acid:benzamide) and using anhydrous conditions enhance efficiency. Side products (e.g., unreacted starting materials) are minimized by iterative TLC analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H NMR : Critical for confirming indole proton signals (δ 10.5–11.5 ppm for NH) and aromatic/amide protons. Integration ratios validate substituent positions .
- FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O and α-keto C=O) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns, ensuring molecular weight accuracy .
- X-ray Crystallography : For crystalline derivatives, SHELX programs refine crystal structures, resolving ambiguities in stereochemistry .
Q. What safety protocols should be followed during synthesis and handling?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for solvent handling .
- Spill Management : Neutralize acidic/by-product residues with sodium bicarbonate before disposal .
- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., serotonin receptors). Grid parameters should focus on binding pockets (e.g., 5-HT2A receptor’s orthosteric site) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize derivatives .
- QSAR Modeling : Correlate structural features (e.g., indole substituents) with activity data to guide synthetic modifications .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For example, discrepancies in MAO-A inhibition may arise from enzyme source variations (human vs. recombinant) .
- Dose-Response Validation : Re-test ambiguous compounds using standardized assays (e.g., fluorescence-based MAO kits) with triplicate measurements .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies, controlling for variables like solvent (DMSO vs. ethanol) .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
